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2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a fully synthetic, poly-substituted thiazolo[3,2-a]pyrimidin-5-one acetamide derivative defined by its CAS Registry Number 1021116-34-6, molecular formula C₁₇H₂₃N₃O₂S, and molecular weight 333.45 g·mol⁻¹. The compound features a characteristic thiazolo[3,2-a]pyrimidin-5-one bicyclic core bearing methyl substituents at positions 2, 3, and 7, with an N-cyclohexylacetamide side chain at position 6, as confirmed by InChI Key BLZDLBGOKPASDB-UHFFFAOYSA-N.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 1021116-34-6
Cat. No. B2975157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
CAS1021116-34-6
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3CCCCC3
InChIInChI=1S/C17H23N3O2S/c1-10-15(19-14(21)9-13-7-5-4-6-8-13)16(22)20-11(2)12(3)23-17(20)18-10/h13H,4-9H2,1-3H3,(H,19,21)
InChIKeyBLZDLBGOKPASDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 1021116-34-6): Structural Identity and Procurement Baseline


2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a fully synthetic, poly-substituted thiazolo[3,2-a]pyrimidin-5-one acetamide derivative defined by its CAS Registry Number 1021116-34-6, molecular formula C₁₇H₂₃N₃O₂S, and molecular weight 333.45 g·mol⁻¹. The compound features a characteristic thiazolo[3,2-a]pyrimidin-5-one bicyclic core bearing methyl substituents at positions 2, 3, and 7, with an N-cyclohexylacetamide side chain at position 6, as confirmed by InChI Key BLZDLBGOKPASDB-UHFFFAOYSA-N [1]. This compound belongs to the broader thiazolo[3,2-a]pyrimidin-5-one chemical class, a scaffold historically associated with diverse pharmacological activities including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, phosphodiesterase (PDE) modulation, calcium channel antagonism, and immunoregulation [2][3]. As of the present search, no primary peer-reviewed research article, issued patent, or curated bioactivity database entry could be identified that reports quantitative pharmacological data specifically for this compound.

Identity Unique InChI Key BLZDLBGOKPASDB-UHFFFAOYSA-N ensures unambiguous ordering
Scaffold Fully methylated thiazolo[3,2-a]pyrimidin-5-one core; 2,3,7-trimethyl substitution
Research Use SAR matrix building, scaffold validation, physicochemical benchmarking
Bioactivity Uncharacterized; class-level scaffold inferred for 11β-HSD1/PI3Kα, requires de novo screening

Why Generic Substitution Fails for 2-Cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide: The Consequence of the 2,3,7-Trimethyl Substitution Pattern


The thiazolo[3,2-a]pyrimidin-5-one scaffold supports diverse substitution patterns; however, the specific combination and positions of methyl groups on the bicyclic core are known to profoundly alter conformational preference, electron distribution, and steric accessibility of the ring system [1]. The 2,3,7-trimethyl substitution pattern present in this compound constitutes a uniquely congested arrangement—simultaneously occupying all three non-fusion carbon positions on the thiazolo[3,2-a]pyrimidin-5-one framework (C-2 and C-3 on the thiazole ring; C-7 on the pyrimidinone ring). Closely related analogs such as 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (lacking C-2 and C-3 methyl groups) and 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (lacking the C-2 methyl group) are structurally distinct compounds that cannot be assumed to exhibit equivalent solubility, metabolic stability, target engagement, or selectivity profiles [2]. Within the broader class, even minor methylation changes on the thiazolo[3,2-a]pyrimidin-5-one scaffold have been shown to cause shifts in inhibitory potency exceeding one order of magnitude against enzymatic targets such as 11β-HSD1 and PI3Kα [1][3]. Consequently, procurement of the exact CAS-registered compound with the defined 2,3,7-trimethyl configuration is mandatory for any study design that aims to reproduce or build upon prior results involving this specific chemical entity.

Methyl pattern mismatch Less-methylated analogs (1 or 2 Me groups) differ in substitution topology; even single methyl removal may shift potency >10-fold in related series.
Physicochemical profile shift Incremental lipophilicity changes (~0.7 logP units per methyl) alter permeability and protein binding; direct substitution risks inconsistent ADME behavior.
Absence of equivalent bioactivity No target-specific data exist for any analog; assuming interchangeable activity invalidates SAR interpretation and assay readouts.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 1021116-34-6)


Structural Differentiation from Des-Methyl and Mono/Dimethyl Analogs via Methyl Group Count and Substitution Topology

The target compound bears methyl substituents at all three non-fusion carbon positions of the thiazolo[3,2-a]pyrimidin-5-one core (C-2, C-3, and C-7). This 2,3,7-trimethyl pattern is the most highly substituted variant within the cyclohexylacetamide sub-series. In contrast, the closest commercially cataloged analogs—2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide and 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide—carry one and two methyl groups, respectively, on the core scaffold [1]. Within the broader thiazolo[3,2-a]pyrimidin-5-one class, incremental methylation at the C-2 and C-3 positions of the thiazole ring has been documented to alter inhibitory potency against 11β-HSD1 by factors ranging from 2- to 15-fold across structurally related series, and the presence or absence of the C-7 methyl group modulates PI3Kα IC₅₀ values from 120 μM to >200 μM [2][3]. Because these methylation-dependent SAR trends are target- and assay-specific, the 2,3,7-trimethyl compound cannot be reliably substituted by its less-methylated congeners without risking substantial shifts in biological readout.

Methyl pattern
Class-level
Target: 3 Me groups (C-2,3,7)
Analogs: 1–2 Me groups
Methylation topology dictates SAR; potency shifts 2- to 15-fold reported for class
Inferred from 11β-HSD1 and PI3Kα SAR studies
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

Predicted Physicochemical Differentiation: cLogP and Hydrogen-Bonding Profile vs. Less-Methylated Analogs

The addition of methyl groups at C-2 and C-3 on the thiazole ring increases both molecular surface area and lipophilicity relative to the 7-monomethyl and 3,7-dimethyl analogs. Computational estimation (ALOGPS 2.1 / ChemAxon) predicts a cLogP of approximately 3.2 for the 2,3,7-trimethyl compound, compared to approximately 2.5 for the 3,7-dimethyl analog and approximately 2.1 for the 7-methyl analog [1]. This incremental lipophilicity gain of ~0.7 log units per additional methyl group has been experimentally validated in thiazolo[3,2-a]pyrimidin-5-one series, where each methyl addition increases HPLC-measured logD₇.₄ by 0.5–0.8 units [2]. Furthermore, the fully methylated scaffold lacks any hydrogen-bond donor capacity on the core heterocycle, while the N-6 acetamide NH and the C-5 carbonyl serve as the sole H-bond donor and acceptor, respectively, on the ring system. This physicochemical fingerprint distinguishes the target compound from analogs bearing polar substituents (e.g., hydroxy, amino) at any of the core positions.

Lipophilicity (cLogP)
Class-level
Target: predicted cLogP ~3.2
3,7-diMe: ~2.5; 7-Me: ~2.1
Higher lipophilicity may alter permeability and protein binding
Predictions by ALOGPS/ChemAxon; experimental logD shifts validated for scaffold
Physicochemical Properties Drug-likeness ADME Prediction

Class-Level Pharmacological Plausibility: 11β-HSD1 and PI3Kα Inhibitory Scaffold Awareness

While no direct bioactivity data for the 2,3,7-trimethyl compound itself could be located, the thiazolo[3,2-a]pyrimidin-5-one scaffold is a validated pharmacophore for inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with the most potent derivative in a published 29-compound series achieving an IC₅₀ of 6.9 μM against human liver microsomal 11β-HSD1 [1]. Separately, thiazolo[3,2-a]pyrimidin-5-one derivatives bearing a C-6 aminoalkyl side chain have demonstrated moderate PI3Kα inhibition with IC₅₀ values of 120 μM and 151 μM [2]. The target compound's structural features—a C-6 acetamide linker and a cyclohexyl terminal group—position it within the chemical space of these established pharmacophores. Users procuring this compound for 11β-HSD1, PI3K, or related enzyme screens should be aware that no quantitative potency data exist for this specific molecule; it must be treated as an uncharacterized structural analog pending experimental determination of its activity profile.

Scaffold pharmacology
Context-dependent
11β-HSD1 IC₅₀ 6.9 μM; PI3Kα IC₅₀ 120–151 μM (class best)
No direct data for this compound; activity must be experimentally determined
Use as uncharacterized scaffold probe; de novo screening required
Pharmacology Enzyme Inhibition Drug Discovery

Procurement-Grade Analytical Characterization: Identity Confirmation via InChI Key and Molecular Fingerprint

The compound's unique structural identifier, InChI Key BLZDLBGOKPASDB-UHFFFAOYSA-N, serves as the primary digital fingerprint for unambiguous identity verification during procurement [1]. Vendors typically supply this compound at 95% purity (HPLC) with lot-specific certificates of analysis (CoA) including ¹H NMR, ¹³C NMR, and HRMS or LCMS confirmation . The chromatographic retention time under reversed-phase conditions (C18 column, acetonitrile/water gradient) and the exact mass (monoisotopic mass: 333.1511 Da) provide orthogonal identity checks. No pharmacopeial monograph or certified reference standard exists for this compound; thus, the InChI Key and CoA serve as the sole authoritative identity anchors for procurement quality assurance.

Identity verification
Specification review
InChI Key BLZDLBGOKPASDB-UHFFFAOYSA-N; typical purity 95% HPLC
Definitive digital fingerprint; cross-reference with CoA before use
NMR, HRMS, and HPLC data from lot-specific certificate
Analytical Chemistry Quality Control Compound Identity Verification

Optimal Research and Industrial Application Scenarios for 2-Cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 1021116-34-6)


Chemical Probe Development for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) with the Thiazolo[3,2-a]pyrimidin-5-one Scaffold

The thiazolo[3,2-a]pyrimidin-5-one core is an established 11β-HSD1 inhibitory pharmacophore [1]. The 2,3,7-trimethyl compound can serve as a starting point for 11β-HSD1 inhibitor optimization, where the fully methylated scaffold provides a baseline for evaluating the impact of incremental de-methylation on potency. Researchers should note that no pre-existing IC₅₀ data exist for this compound against 11β-HSD1; initial screening in a human liver microsome cortisone-to-cortisol conversion assay is required before using it as a reference inhibitor. The cyclohexylacetamide side chain at C-6 offers a vector for further derivatization via amide coupling or reductive amination chemistry.

Structure-Activity Relationship (SAR) Reference Point for Methylation-Dependent Potency Modulation on the Thiazolo[3,2-a]pyrimidin-5-one Core

This compound's unique 2,3,7-trimethyl substitution pattern makes it the most sterically demanding and lipophilic member of the cyclohexylacetamide sub-series. It can be used as the upper boundary of a methylation SAR matrix that includes the 7-monomethyl, 3,7-dimethyl, and 2,3,7-trimethyl congeners. In a head-to-head panel screen, the incremental effect of each methyl group on target potency, selectivity, aqueous solubility, and microsomal stability can be systematically quantified [2]. Such a matrix is valuable for establishing methyl group contribution parameters for quantitative structure-activity relationship (QSAR) model building.

Physicochemical Property Benchmarking in Thiazolopyrimidine Library Design

Given the predicted cLogP of ~3.2, this compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility concerns. It can serve as a physicochemical comparator in compound library design efforts where lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity are being correlated with cellular potency, off-target liability, or metabolic clearance. The absence of ionizable groups on the core scaffold simplifies pH-dependent speciation, making it suitable for passive permeability assays (PAMPA or Caco-2) aimed at isolating the contribution of incremental methylation to membrane transport [1].

Procurement of a Structurally Defined, CAS-Registered Reference Compound for Patent or Publication Enablement

For patent applications or peer-reviewed publications describing thiazolo[3,2-a]pyrimidine-based inventions, this compound's registered CAS number (1021116-34-6) and unique InChI Key (BLZDLBGOKPASDB-UHFFFAOYSA-N) provide unambiguous chemical identity that satisfies enablement and reproducibility requirements. Procuring the compound from a vendor that supplies a lot-specific CoA with NMR and HRMS data ensures that the exact molecular entity can be independently verified, which is critical for regulatory filing support or inter-laboratory study replication [1].

Application
Selection Property
Validation Focus
11β-HSD1 scaffold exploration
2,3,7-Trimethyl baseline for de-methylation SAR
De novo potency screen in cortisone-to-cortisol assay
Methylation SAR matrix
Full substitution topology as upper boundary
Quantify methyl contributions to potency, solubility, stability
Physicochemical benchmarking
Higher lipophilicity (cLogP ~3.2) and neutral core
Passive permeability and metabolic stability assessment
Patent/publication reference
Registered CAS 1021116-34-6 and unique InChI Key
Independent identity verification via CoA
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